Ethyl 3-amino-4-cyano-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-4-cyano-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core with various functional groups such as amino, cyano, ethyl, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-cyano-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ethyl cyanoacetate with 2-aminothiophene derivatives under basic conditions, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-cyano-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted thienopyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
Ethyl 3-amino-4-cyano-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Its derivatives have been investigated for their anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-cyano-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-2-cyano-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate
- Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-carboxylates
Uniqueness
Ethyl 3-amino-4-cyano-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern on the thienopyridine core, which imparts distinct chemical and biological properties. Its combination of amino, cyano, ethyl, and carboxylate groups allows for versatile chemical modifications and a wide range of applications in various fields .
Properties
Molecular Formula |
C14H15N3O2S |
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Molecular Weight |
289.35 g/mol |
IUPAC Name |
ethyl 3-amino-4-cyano-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H15N3O2S/c1-4-8-7(3)17-13-10(9(8)6-15)11(16)12(20-13)14(18)19-5-2/h4-5,16H2,1-3H3 |
InChI Key |
SFEPTHZAZAHDAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C(=C1C#N)C(=C(S2)C(=O)OCC)N)C |
Origin of Product |
United States |
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